molecular formula C20H31FN2O B4855707 N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea

N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea

Cat. No. B4855707
M. Wt: 334.5 g/mol
InChI Key: DXAUYSDRPDYPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea, commonly known as CDU, is a chemical compound used in scientific research. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. CDU has been extensively studied for its potential therapeutic applications in pain management.

Mechanism of Action

CDU works by binding to the N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea channel and preventing it from opening. This reduces the influx of calcium ions into the cell, which in turn reduces the release of neurotransmitters involved in pain perception and inflammation.
Biochemical and Physiological Effects:
CDU has been shown to reduce pain perception and inflammation in animal models. It has also been shown to have a local anesthetic effect, reducing the sensitivity of nerves to pain. CDU has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of CDU is its potency as a N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea inhibitor, making it a useful tool for studying the channel in vitro and in vivo. However, CDU's lipophilic nature can make it difficult to work with in some experimental settings. Additionally, CDU's specificity for the N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea channel may limit its usefulness in studying other ion channels or receptors.

Future Directions

There are several potential future directions for CDU research. One area of interest is the development of CDU analogs with improved pharmacokinetic properties. Another potential direction is the investigation of CDU's effects on other TRP channels and receptors. Finally, CDU's potential therapeutic applications in conditions such as neuropathic pain and inflammatory bowel disease warrant further investigation.

Scientific Research Applications

CDU has been used extensively in scientific research to study the N-cyclododecyl-N'-(3-fluoro-4-methylphenyl)urea channel. It has been shown to be a potent inhibitor of the channel, reducing pain perception and inflammation in animal models. CDU has also been studied for its potential therapeutic applications in conditions such as neuropathic pain, osteoarthritis, and inflammatory bowel disease.

properties

IUPAC Name

1-cyclododecyl-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31FN2O/c1-16-13-14-18(15-19(16)21)23-20(24)22-17-11-9-7-5-3-2-4-6-8-10-12-17/h13-15,17H,2-12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAUYSDRPDYPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCCCCCCCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclododecyl-3-(3-fluoro-4-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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